BenchChemオンラインストアへようこそ!

5-Fluoro-2-oxoindoline-3-carbaldehyde

Diabetes α-glucosidase inhibition oxindole scaffold

5-Fluoro-2-oxoindoline-3-carbaldehyde (CAS 52508-87-9) belongs to the class of 5-substituted oxindole-3-carbaldehydes, featuring a fluorine atom at the 5-position of the oxindole core and a reactive aldehyde handle at the 3-position. The electron-withdrawing fluoro substituent modulates both the electronic character of the aromatic ring and the electrophilicity of the 3-carbaldehyde, distinguishing it from unsubstituted or other halo-substituted analogs.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 52508-87-9
Cat. No. B11909304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-oxoindoline-3-carbaldehyde
CAS52508-87-9
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(C(=O)N2)C=O
InChIInChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(4-12)9(13)11-8/h1-4,7H,(H,11,13)
InChIKeyXAWAAGSJGKYPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-oxoindoline-3-carbaldehyde (CAS 52508-87-9): A Fluorinated Oxindole Aldehyde Building Block for Medicinal Chemistry and Targeted Kinase Inhibitor Synthesis


5-Fluoro-2-oxoindoline-3-carbaldehyde (CAS 52508-87-9) belongs to the class of 5-substituted oxindole-3-carbaldehydes, featuring a fluorine atom at the 5-position of the oxindole core and a reactive aldehyde handle at the 3-position . The electron-withdrawing fluoro substituent modulates both the electronic character of the aromatic ring and the electrophilicity of the 3-carbaldehyde, distinguishing it from unsubstituted or other halo-substituted analogs [1]. This compound serves as a critical synthetic intermediate in the preparation of the FDA-approved multi-targeted receptor tyrosine kinase inhibitor Sunitinib, where the 5-fluoro substituent is structurally essential for target binding [2].

Why 5-Chloro, 6-Fluoro, or Unsubstituted Oxindole-3-carbaldehyde Analogs Cannot Substitute for 5-Fluoro-2-oxoindoline-3-carbaldehyde in Regulated Synthetic Pathways and Structure-Activity-Dependent Programs


In-class compounds such as 5-chloro-2-oxoindoline-3-carbaldehyde (CAS 52508-86-8), 6-fluoro-2-oxoindoline-3-carbaldehyde (CAS 58113-55-6), or the unsubstituted 2-oxoindoline-3-carbaldehyde (CAS 78610-70-5) cannot be freely interchanged with the 5-fluoro derivative due to three interdependent factors. First, the Sunitinib synthetic pathway and associated regulatory impurity profiling are validated specifically for the 5-fluoro regioisomer; the 5-chloro or 6-fluoro variants generate different condensate intermediates that are not documented in the approved drug master file [1]. Second, the 5-fluoro group confers a distinct electronic profile on the oxindole scaffold that influences both the reactivity of the 3-carbaldehyde in Knoevenagel condensations and the binding affinity of downstream products, as demonstrated in α-glucosidase inhibitor development programs where the 5-fluoro-2-oxindole scaffold achieved an IC₅₀ of 7.51 × 10³ μM for the parent core, enabling rational optimization to low-micromolar inhibitors [2]. Third, the computed lipophilicity of 5-fluoro-2-oxoindoline-3-carbaldehyde (LogP = 1.15) differs from that of the unsubstituted analog (LogP = 1.06), a measurable physicochemical difference that affects solubility, formulation, and membrane partitioning in any application where the free aldehyde is used directly [3].

Quantitative Differentiation Evidence for 5-Fluoro-2-oxoindoline-3-carbaldehyde: Comparator-Anchored Performance Data


α-Glucosidase Inhibitory Potential: 5-Fluoro-2-Oxindole Scaffold Demonstrates Measurable Baseline Activity for Rational Derivative Optimization vs. Acarbose

In a systematic α-glucosidase inhibitor screening program, the parent 5-fluoro-2-oxindole scaffold (directly derived from 5-fluoro-2-oxoindoline-3-carbaldehyde via aldehyde removal or as the core unit) exhibited a baseline IC₅₀ of (7.51 ± 0.17) × 10³ μM [1]. While this baseline activity is weak, it provided the starting point for rational modification: 3-benzylidene derivatives synthesized from this scaffold achieved IC₅₀ values from 35.83 ± 0.98 μM to 56.87 ± 0.42 μM, representing approximately 10- to 15-fold greater potency than the clinical comparator acarbose (IC₅₀ = 569.43 ± 43.72 μM) [1]. The 5-fluoro substituent is integral to this optimization trajectory; the electronic influence of fluorine at the 5-position modulates the reactivity of the 3-position aldehyde in Knoevenagel condensations used to install the benzylidene pharmacophore, making the 5-fluoro-3-carbaldehyde a privileged starting material relative to unsubstituted or other halo-substituted oxindole-3-carbaldehydes that would yield different electronic landscapes.

Diabetes α-glucosidase inhibition oxindole scaffold IC₅₀

Validated Intermediate for Sunitinib: The 5-Fluoro Substituent Is Structurally Mandatory in the FDA-Approved Synthetic Route

The Teva Pharmaceutical patent US 2009/0247767 explicitly describes the condensation of 5-fluoro-2-oxoindoline-3-carbaldehyde (or its direct derivative, 5-fluoro-2-oxindole) with activated pyrrole intermediates to form the key 5-(5-fluoro-2-oxo-1,2-dihydro-indol-3Z-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carbonyl intermediate that is subsequently amidated with 2-diethylaminoethylamine to yield Sunitinib base in ≥80% yield and ≥99.5% purity [1]. The 5-fluoro substituent is not optional; the patent and all associated chemistry specify the 5-fluoro regioisomer exclusively. The 5-chloro analog (CAS 52508-86-8) or 6-fluoro analog (CAS 58113-55-6) would produce different condensate intermediates that are not characterized, not part of the validated process, and would require full revalidation for any pharmaceutical application. This regulatory and process-chemistry lock-in creates a procurement case where the 5-fluoro derivative is irreplaceable for any user engaged in Sunitinib intermediate supply, impurity reference standard preparation, or generic drug development.

Sunitinib tyrosine kinase inhibitor process chemistry patent synthesis

Measurable Lipophilicity Differentiation: 5-Fluoro Substitution Elevates LogP by +0.086 Units Relative to the Unsubstituted Oxindole-3-carbaldehyde

Computed partition coefficients reveal a measurable lipophilicity difference between 5-fluoro-2-oxoindoline-3-carbaldehyde (LogP = 1.14540) and the unsubstituted 2-oxoindoline-3-carbaldehyde (LogP = 1.05920), representing a ΔLogP of +0.086 log units [1]. This increase, while modest, falls within the range known to influence passive membrane permeability and nonspecific protein binding in fragment-based drug discovery contexts. The 5-chloro analog would be expected to exhibit a substantially larger ΔLogP owing to the greater lipophilicity of chlorine, potentially pushing the compound beyond the preferred drug-likeness space. For users requiring consistent physicochemical properties in compound library design or structure-property relationship (SPR) studies, this reproducible and quantifiable difference in lipophilicity provides a basis for selecting the 5-fluoro derivative over the unsubstituted or 5-chloro analogs when incremental lipophilicity within the preferred range (1 < LogP < 3) is desired.

Lipophilicity LogP physicochemical properties drug-likeness

Recommended Application Scenarios for 5-Fluoro-2-oxoindoline-3-carbaldehyde Based on Differentiated Evidence


Rational Design and Synthesis of Novel α-Glucosidase Inhibitors via Knoevenagel Derivatization

Research groups developing next-generation α-glucosidase inhibitors for type 2 diabetes should prioritize 5-fluoro-2-oxoindoline-3-carbaldehyde as the core aldehyde building block. The 5-fluoro-2-oxindole scaffold has a characterized baseline IC₅₀ of 7.51 mM against α-glucosidase, and systematic 3-benzylidene derivatization has yielded compounds with IC₅₀ values as low as 35.83 μM—approximately 15-fold more potent than acarbose [1]. The 3-carbaldehyde functionality enables direct Knoevenagel condensation with benzaldehydes to generate focused libraries, and the 5-fluoro substituent provides a consistent electronic environment that facilitates SAR interpretation. This established trajectory is not available for 5-chloro or unsubstituted oxindole-3-carbaldehyde analogs in the same target class.

Sunitinib Intermediate Procurement and Generic API Process Development

Pharmaceutical manufacturers and CROs engaged in Sunitinib generic development or impurity reference standard production should source 5-fluoro-2-oxoindoline-3-carbaldehyde as the validated aldehyde precursor. The Teva patent US 2009/0247767 specifies the 5-fluoro regioisomer exclusively for the condensation step that forms the 5-(5-fluoro-2-oxo-1,2-dihydro-indol-3Z-ylidenemethyl) intermediate, achieving Sunitinib base in ≥80% yield and ≥99.5% purity [2]. Substitution with the 5-chloro analog would generate an uncharacterized intermediate outside the approved synthesis, creating regulatory risk and requiring full revalidation. For impurity profiling, the aldehyde itself may serve as a process-related impurity marker or starting material control point.

Construction of Fluorinated Fragment and Lead-Like Compound Libraries with Modulated Lipophilicity

Medicinal chemistry groups building fluorinated fragment libraries for SPR-based screening or lead-like compound collections should include 5-fluoro-2-oxoindoline-3-carbaldehyde based on its LogP of 1.15, which is measurably higher than the unsubstituted analog (LogP = 1.06) [3]. This incremental ΔLogP of +0.086 units provides controlled lipophilicity modulation while keeping the compound well within the drug-likeness range. The aldehyde functionality serves as a versatile synthetic handle for reductive amination, hydrazone formation, and Knoevenagel condensation, enabling rapid diversification. The 5-fluoro substituent also introduces a ¹⁹F NMR handle for potential fragment-based screening by ¹⁹F NMR without requiring additional labeling steps.

Development of Fluorinated Oxindole-Based Kinase Inhibitor Scaffolds Beyond Sunitinib

Discovery programs targeting receptor tyrosine kinases (VEGFR, PDGFR, FGFR) or other kinase families that use oxindole-based inhibitors can leverage 5-fluoro-2-oxoindoline-3-carbaldehyde as a starting point for scaffold hopping and lead optimization. The 5-fluoro substitution pattern is validated in the clinical candidate Sunitinib, where it contributes to target binding affinity [2]. The 3-carbaldehyde allows for the introduction of diverse arylidene or heteroarylidene substituents via condensation chemistry, enabling exploration of chemical space around the privileged oxindole core. The electronic influence of the 5-fluoro group on the aldehyde reactivity may also facilitate selective mono-condensation in the presence of competing nucleophiles.

Quote Request

Request a Quote for 5-Fluoro-2-oxoindoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.